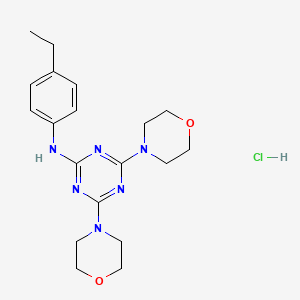
N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains an ethylphenyl group, a triazine ring (a six-membered ring with three nitrogens and three carbons), and two morpholino groups (six-membered rings containing an oxygen and a nitrogen). The presence of the hydrochloride indicates that this is a salt of the base compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the ethylphenyl group, the triazine ring, and the morpholino groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The triazine ring, for instance, is known to participate in various reactions . The morpholino groups might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, stability, and reactivity. These properties are influenced by the molecular structure of the compound .科学的研究の応用
Synthesis Methods
Microwave Irradiation Synthesis : A novel method for the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, was developed using microwave irradiation. This process involves a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines in the presence of hydrochloric acid and alkali for aromatic dehydrogenation. This method has shown potent antileukemic activity for certain compounds (Dolzhenko et al., 2021).
Suzuki Reaction Synthesis : The compound was synthesized through a substitution reaction involving trichloro-1,3,5-triazine and morpholine under an ice bath, followed by a Suzuki reaction with amino-phenyl-4-boronic acid pinacol ester. The structure was confirmed by NMR and ESI-MS (Jiao Chun-l, 2014).
Chemical Modification and Reactions
Amination in Acetic Acid Medium : In acetic acid medium, 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine undergoes amination by bifunctional heterocyclic compounds containing both amino and thioamide groups. This process is high-yielding and selective (Kolmakov, 2008).
Synthesis of Derivatives : Various 1,3,5-triazine derivatives have been synthesized, indicating the versatility of this compound in forming different chemical structures (Zhang Li-hu, 2014).
Biological Evaluation
Monoamine Oxidase Inhibitory Activity : Preliminary studies show that certain amino acid derivatives of 4,6-dimorpholino-1,3,5-triazin-2-yl exhibit significant monoamine oxidase inhibitory activity, comparable to standard treatments, with no significant acute toxicity (Khattab et al., 2015).
Antimicrobial Activities : Some triazine derivatives, including those with morpholine components, have been found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Cancer Cell Targeting : Certain triazine derivatives have been found to accumulate in high levels in B16 melanoma cells and exhibit higher cytotoxicity than other compounds (Jin et al., 2018).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
特性
IUPAC Name |
N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25;/h3-6H,2,7-14H2,1H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERYGLMNDDNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


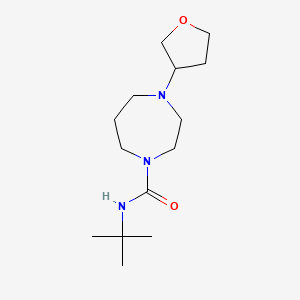
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)
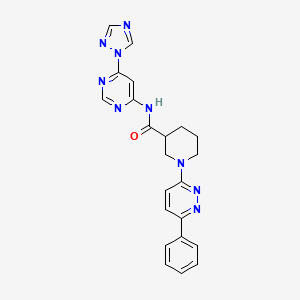
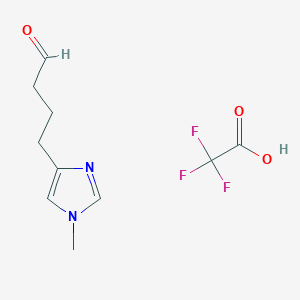
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
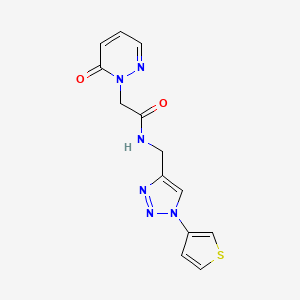
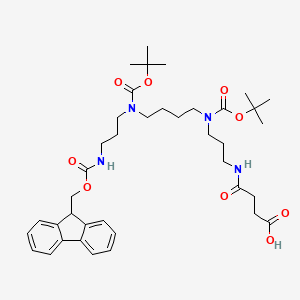
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)
![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)
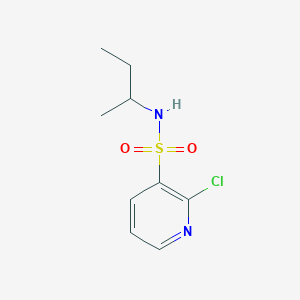

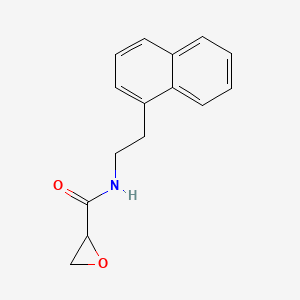
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)